molecular formula C11H14N2O2 B171742 (3-Aminophenyl)(morpholino)methanone CAS No. 104775-65-7

(3-Aminophenyl)(morpholino)methanone

Cat. No. B171742
M. Wt: 206.24 g/mol
InChI Key: RFFVEVKGZGRRCP-UHFFFAOYSA-N
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Description

(3-Aminophenyl)(morpholino)methanone is a key intermediate in the preparation of active pharmaceutical ingredients . It is a derivative of morpholine, a six-membered heterocyclic compound containing two heteroatoms, oxygen and nitrogen .


Synthesis Analysis

The synthesis of (3-Aminophenyl)(morpholino)methanone involves four steps. Benzotrichloride is selected as a precursor for the preparation of the target molecule. The first step involves nitrating the benzotrichloride to obtain meta-nitrobenzoic acid. This is then chlorinated with thionyl chloride to obtain meta-nitrobenzoyl chloride. The next step involves condensing this with morpholine, followed by reduction with iron and HCl to form the target molecule .


Molecular Structure Analysis

The molecular formula of (3-Aminophenyl)(morpholino)methanone is C11H14N2O2 . The structure contains a morpholine ring attached to a phenyl ring through a methanone group .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of (3-Aminophenyl)(morpholino)methanone is the condensation of meta-nitrobenzoyl chloride with morpholine, followed by reduction with iron and HCl .

Scientific Research Applications

Synthesis and Structure Analysis

  • Antitumor Activity : A compound structurally related to (3-Aminophenyl)(morpholino)methanone, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, was synthesized and found to inhibit the proliferation of several cancer cell lines, including A549, BGC-823, and HepG-2 (Tang & Fu, 2018).

  • PET Imaging Agent Synthesis : The synthesis of a potential PET imaging agent for Parkinson's disease, HG-10-102-01, used a compound similar to (3-Aminophenyl)(morpholino)methanone (Wang et al., 2017).

Chemical Synthesis and Characterization

  • Synthesis of Heterocycles : The synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones via UV light irradiation, which is closely related to the chemistry of (3-Aminophenyl)(morpholino)methanone (Jing et al., 2018).

  • Solubility and Thermodynamic Modeling : The solubility and thermodynamic properties of 4-(4-Aminophenyl)-3-morpholinone were investigated, providing insights into its physicochemical properties (Yang et al., 2016).

Enzyme Inhibition and Molecular Docking

  • Inhibitors of Enzymes : Compounds similar to (3-Aminophenyl)(morpholino)methanone, such as morpholylureas, were shown to be potent inhibitors of the AKR1C3 enzyme, which is relevant in treating hormone-related cancers (Flanagan et al., 2014).

  • Antiproliferative Activity and Molecular Docking : The synthesis and characterization of a compound structurally similar to (3-Aminophenyl)(morpholino)methanone was analyzed for its antiproliferative activity and molecular docking analysis (Prasad et al., 2018).

Safety And Hazards

The safety data sheet for (3-Aminophenyl)(morpholino)methanone indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

(3-aminophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-10-3-1-2-9(8-10)11(14)13-4-6-15-7-5-13/h1-3,8H,4-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFVEVKGZGRRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424485
Record name (3-Aminophenyl)(morpholino)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminophenyl)(morpholino)methanone

CAS RN

104775-65-7
Record name (3-Aminophenyl)(morpholino)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(morpholine-4-carbonyl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The compound ([13]-(132)-158) (8.63 g) prepared in Example 83 was dissolved in ethanol (400 ml), and the solution was heated to 50° C. To the suspention, a solution of 10% Pd/C (2.25 g) in ethanol and hydrazine monohydrate (4.4 ml) were added to the solution. The mixture was stirred for 30 minutes. After the reaction was completed, the catalyst was removed by filtration through celite. The solution was concentrated, and the residue was purified by silica gel column chromatography (Kieselgel 60=120 g, ethyl acetate) to obtain the above-captioned compound ([13]-(133)-158) (7.57 g) as a white solid.
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8.63 g
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400 mL
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0 (± 1) mol
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4.4 mL
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2.25 g
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Synthesis routes and methods II

Procedure details

Morpholin-4-yl-(3-nitro-phenyl)-methanone (2.74 g, 11.6 mmol) was dissolved in Ethanol (30.0 mL, 514 mmol) and the solution was carefully added to a Parr vessel containing 10% Palladium on Carbon (0.750 g, 56.2 mmol) under nitrogen. The mixture was then placed on a Parr hydrogenation apparatus and was allowed to shake at 55 psi until uptake of hydrogen ceased. The catalyst was then filtered to afford (3-Amino-phenyl)-morpholin-4-yl-methanone without further purification. (M+H)=207.6.
Quantity
2.74 g
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reactant
Reaction Step One
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30 mL
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0 (± 1) mol
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0.75 g
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Synthesis routes and methods III

Procedure details

To a solution of morpholino(3-nitrophenyl)methanone (2 g, 8.47 mmol) in Ethyl acetate (40 ml) was added tin(II) chloride dehydrate (7.64 g, 33.9 mmol). Resulting reaction mixture was stirred at RT for 17 h. The reaction mixture was neutralized with NaOH (2N), the mixture was filtered and the filtrate was extracted with Ethyl acetate (250 ml×2). The combined organic layer was washed with brine, dried over sodium sulphate and concentrated under vacuum to give the title product (1.4 g).
Quantity
2 g
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7.64 g
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40 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Reddy, IVK Viswanath - Asian Journal of Chemistry, 2016 - researchgate.net
(3-Aminophenyl)(morpholino) methanone derivatives are key intermediates in the preparation of active pharmaceutical ingredients. In this synthesis benzotrichloride is selected as a …
Number of citations: 0 www.researchgate.net
V Raina - 2018 - ruor.uottawa.ca
Dillapiol is a naturally occurring methylenedioxyphenyl (MDP) compound that acts as an insecticide synergist comparable in activity to the widely used piperonyl butoxide (PBO). More …
Number of citations: 3 ruor.uottawa.ca

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